molecular formula C15H14BrNO B11702419 N-(4-bromophenyl)-4-ethylbenzamide

N-(4-bromophenyl)-4-ethylbenzamide

Cat. No.: B11702419
M. Wt: 304.18 g/mol
InChI Key: AIQFMLWABGCAHE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-ethylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-ethylbenzamide typically involves the condensation of 4-bromoaniline with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically carried out in polar solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or borane can be used in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-(4-aminophenyl)-4-ethylbenzamide or N-(4-thiocyanatophenyl)-4-ethylbenzamide.

    Oxidation Reactions: The major product is 4-ethylbenzoic acid.

    Reduction Reactions: The major product is N-(4-bromophenyl)-4-ethylbenzylamine.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in enhancing the binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methylbenzamide
  • N-(4-chlorophenyl)-4-ethylbenzamide
  • N-(4-bromophenyl)-4-ethylbenzoic acid

Uniqueness

N-(4-bromophenyl)-4-ethylbenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and binding interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

AIQFMLWABGCAHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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